INCB047986
CAS No.:
Cat. No.: VC1555395
Molecular Formula: C20H16FN7OS
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H16FN7OS |
---|---|
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
INCB047986 is characterized as a small molecule with a molecular formula of C20H16FN7OS. As a research compound, it exhibits specific physical and chemical properties that distinguish it from other JAK inhibitors.
Property | Characteristic |
---|---|
Molecular Formula | C20H16FN7OS |
Appearance | Solid powder |
Purity | >98% |
Solubility | Soluble in DMSO, insoluble in water |
Storage Conditions | Dry, dark environment at 0-4°C for short-term storage; -20°C for long-term storage |
Shelf Life | >5 years when stored properly |
Synonyms | INCB-047986; INCB 047986 |
The compound's chemical structure enables its selective inhibition of JAK proteins, particularly JAK1 and JAK2, which are critical components of the JAK/STAT signaling pathway involved in multiple cellular processes.
Mechanism of Action
INCB047986 functions as a selective inhibitor of the Janus kinase family, particularly targeting JAK1 and JAK2. This selectivity profile distinguishes it from broader-spectrum JAK inhibitors and potentially offers a more focused therapeutic effect with possibly reduced off-target effects.
Molecular Targets
The primary mechanism of INCB047986 involves selective inhibition of JAK1 and JAK2, disrupting downstream signaling pathways mediated by these kinases. This inhibition particularly affects pathways involving Signal Transducers and Activators of Transcription (STAT) proteins, which are critical for numerous cellular functions.
Signaling Pathway Disruption
By inhibiting JAK1 and JAK2, INCB047986 interferes with the signaling cascades activated by various cytokines, including interleukin-6 and interferons. This disruption prevents the phosphorylation of tyrosine residues on target proteins, thereby reducing the activation of transcription factors involved in cell proliferation, differentiation, and survival mechanisms. This targeted approach to modulating cellular signaling presents potential therapeutic applications in conditions characterized by dysregulated JAK/STAT signaling, including certain cancers and inflammatory disorders.
Preclinical Development
The preclinical phase of INCB047986 development established the compound's pharmacological profile and potential therapeutic applications. While detailed preclinical data is limited in the public domain, the compound demonstrated sufficient promise to advance to human clinical trials in multiple disease areas.
INCB047986's selective inhibition of JAK1 and JAK2 in preclinical models suggested potential efficacy in conditions where these signaling pathways are pathologically activated. The compound's ability to disrupt cytokine signaling cascades indicated possible applications in both oncology and inflammatory conditions where such signaling contributes to disease pathogenesis.
Clinical Development Program
INCB047986 was investigated in several clinical trials across multiple therapeutic areas. These studies aimed to evaluate the compound's safety, tolerability, pharmacokinetics, and preliminary efficacy.
Advanced Malignancies Studies
An open-label study evaluated INCB047986 in patients with advanced malignancies, structured into two distinct patient groups:
Group 1: Patients with advanced malignancies receiving INCB047986 as monotherapy
-
Part 1 (Dose Escalation Phase): Evaluated safety, tolerability, and pharmacokinetics to identify maximum tolerated dose (MTD)
-
Part 2 (Expansion Phase): Further explored safety, tolerability, pharmacokinetics, and preliminary clinical activity at doses identified in Part 1
Group 2: Patients with advanced or metastatic pancreatic cancer, breast cancer, or urothelial cancer
-
Part 1 (Dose Optimization Phase): Identified MTD of INCB047986 in combination with gemcitabine and nab-paclitaxel
-
Part 2 (Expansion Phase): Explored safety, tolerability, pharmacokinetics, biomarkers, and preliminary clinical activity of dose regimens identified in Part 1
This study was discontinued in February 2015 during Phase 1 investigation, suggesting challenges in establishing a favorable therapeutic profile .
Rheumatoid Arthritis Studies
A double-blind, placebo-controlled Phase 2 study investigated INCB047986 in subjects with active rheumatoid arthritis. The study design included:
-
28-day treatment course
-
Evaluation of safety, tolerability, and efficacy
-
Target enrollment of 60 participants
This trial was discontinued in August 2014, earlier than the advanced malignancies and MDS studies, indicating potential efficacy or safety concerns .
Comparison with Other JAK Inhibitors
INCB047986 belongs to a class of medications known as Janus kinase inhibitors, which have multiple approved representatives for various inflammatory conditions and hematological malignancies. INCB047986's selectivity for JAK1 and JAK2 positioned it somewhere between highly selective JAK inhibitors (like filgotinib) and pan-JAK inhibitors (like tofacitinib).
JAK Inhibitor | Primary Targets | Approved Indications | Development Status |
---|---|---|---|
INCB047986 | JAK1, JAK2 | None | Discontinued in all indications |
Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia vera, GVHD | Approved |
Tofacitinib | JAK1, JAK2, JAK3 | Rheumatoid arthritis, Psoriatic arthritis, Ulcerative colitis | Approved |
Baricitinib | JAK1, JAK2 | Rheumatoid arthritis | Approved |
Upadacitinib | JAK1 | Rheumatoid arthritis | Approved |
Filgotinib | JAK1 | Rheumatoid arthritis (in some regions) | Approved in EU, Japan |
Unlike several other JAK inhibitors that have successfully completed clinical development and received regulatory approval, INCB047986 faced development challenges leading to discontinuation across all investigated indications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume